molecular formula C27H29N3O3 B4623166 6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one

6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one

Cat. No. B4623166
M. Wt: 443.5 g/mol
InChI Key: LBZVYHBDXOQBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C27H29N3O3 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one is 443.22089180 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on compounds closely related to 6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one has focused on their synthesis and potential reactivity. For instance, studies on ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have shown that they can react with S-methylisothiosemicarbazide hydroiodide, forming various heterocyclic compounds upon refluxing in different solvents (Vetyugova et al., 2018). These reactions illustrate the versatile chemistry and potential utility of chromen derivatives in synthesizing novel heterocyclic structures with potential applications in material science and drug discovery.

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal activities of chromen derivatives and related compounds. For example, research into N-[2-(8-metoxy-2H-chromen-2-one)ethyl] piperazinyl quinolones demonstrated significant antibacterial and antifungal properties (Valadbeigi & Ghodsi, 2017). These findings suggest that derivatives of 6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one could be explored for their potential antimicrobial applications, contributing to the development of new therapeutic agents.

Antiproliferative and Anti-Cancer Properties

Compounds with structures similar to 6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one have shown promise in anti-cancer research. Specifically, certain chromene-pyrimidine conjugates exhibited significant antiproliferative activities against various human cancer cell lines, suggesting their potential as anti-cancer agents (Parveen et al., 2017). These findings indicate that further investigation into the anti-cancer properties of similar compounds could lead to the development of novel therapeutic options for cancer treatment.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities and interactions of chromene derivatives with biological targets. Such studies offer insights into the potential mechanisms of action of these compounds and help in the design of more effective and selective agents. For instance, synthesis and biological evaluation of novel chromen derivatives as anti-cancer agents have included docking studies to predict their interactions with estrogen receptors, highlighting their potential in anti-breast cancer therapy (Dube et al., 2019).

properties

IUPAC Name

6-ethyl-4-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-3-20-9-10-25-23(15-20)22(16-26(31)33-25)17-29-11-13-30(14-12-29)18-24-19(2)32-27(28-24)21-7-5-4-6-8-21/h4-10,15-16H,3,11-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZVYHBDXOQBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=C(OC(=N4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one
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6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one
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6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one
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6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one
Reactant of Route 5
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6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one
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6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one

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